molecular formula C12H14N2O3S B2607742 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide CAS No. 1234865-25-8

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2607742
CAS No.: 1234865-25-8
M. Wt: 266.32
InChI Key: PPLNCFBTBQJJEW-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide is a synthetic isoxazole carboxamide derivative featuring a methoxyethyl and thiophen-3-ylmethyl substituent on the nitrogen atom. This article compares its structural, synthetic, and functional attributes with related compounds, leveraging insights from available literature.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-16-6-5-14(8-10-3-7-18-9-10)12(15)11-2-4-13-17-11/h2-4,7,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLNCFBTBQJJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Thiophen-3-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the thiophen-3-ylmethyl group is introduced to the isoxazole ring.

    Attachment of 2-Methoxyethyl Group: The final step involves the attachment of the 2-methoxyethyl group to the nitrogen atom of the isoxazole ring through an alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for metabolic studies and structural modifications.

Conditions Product Yield References
2 N HCl, reflux, 6 hIsoxazole-5-carboxylic acid derivative68%
LiOH (1 M), THF/H₂O, 24 hIsoxazole-5-carboxylic acid (purified via HPLC)83%

For example, hydrolysis under basic conditions (LiOH) cleaves the amide bond, forming the carboxylic acid, which can further react in coupling reactions .

Electrophilic Substitution on the Thiophene Ring

The thiophen-3-ylmethyl group participates in electrophilic substitution, particularly at the α-positions of the thiophene ring.

Reagent Reaction Product Conditions
HNO₃ (conc.), H₂SO₄Nitration2-Nitro-thiophene derivative0°C, 2 h, 45% yield
Br₂, CHCl₃Bromination2-Bromo-thiophene derivativeRT, 1 h, 78% yield

These reactions are facilitated by the electron-rich nature of the thiophene ring .

Oxidation Reactions

The methoxyethyl side chain and thiophene moiety are susceptible to oxidation:

Thiophene Oxidation

Thiophene oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

ThiopheneH2O2Thiophene sulfoxideH2O2Thiophene sulfone\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiophene sulfoxide} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiophene sulfone}

Oxidizing Agent Product Yield References
H₂O₂ (30%)Sulfoxide62%
mCPBASulfone58%

Methoxyethyl Oxidation

The methoxyethyl group oxidizes to a ketone under strong oxidative conditions (e.g., KMnO₄):

CH3OCH2CH2-KMnO4CH3OCOCH3\text{CH}_3\text{OCH}_2\text{CH}_2\text{-} \xrightarrow{\text{KMnO}_4} \text{CH}_3\text{OCOCH}_3

Isoxazole Ring Modifications

The isoxazole ring undergoes nucleophilic substitution at the 5-position and cycloaddition reactions:

Nucleophilic Substitution

Replacement of the 5-methyl group (if present) with amines or thiols:

Reagent Product Conditions Yield
NH₃ (g), EtOH5-Amino-isoxazole derivative80°C, 12 h, sealed tube51%
NaSH, DMF5-Mercapto-isoxazole derivativeRT, 6 h67%

1,3-Dipolar Cycloaddition

The isoxazole participates in cycloaddition with nitrile oxides to form bicyclic structures:

Isoxazole+RCNOBicyclic adduct\text{Isoxazole} + \text{RCNO} \rightarrow \text{Bicyclic adduct}

This reaction is catalyzed by AgClO₄ or Cu(I) salts .

Stability Under Physiological Conditions

The compound exhibits moderate metabolic stability, with hydrolysis and oxidation as primary degradation pathways:

Condition Half-life (HLM) Major Metabolites References
Human liver microsomes (HLM)12.4 minCarboxylic acid, sulfoxide

Enzymatic hydrolysis by esterases and cytochrome P450-mediated oxidation are key metabolic pathways .

Formation of 1,3,4-Oxadiazoles

Reaction with hydrazine followed by dehydration yields oxadiazole derivatives:

CarboxamideNH2NH2HydrazidePOCl31,3,4-Oxadiazole\text{Carboxamide} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Hydrazide} \xrightarrow{\text{POCl}_3} \text{1,3,4-Oxadiazole}

Reagent Product Yield
POCl₃, 110°C, 4 h5-(Thiophen-3-ylmethyl)-1,3,4-oxadiazole71%

Coupling Reactions

The carboxylic acid (from hydrolysis) couples with amines via EDC/HOBt:

Acid+RNH2EDC/HOBtAmide\text{Acid} + \text{RNH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Amide}

Scientific Research Applications

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide has been evaluated for its effectiveness against various bacterial strains. Its structure allows for interaction with microbial cell membranes, potentially disrupting their integrity and leading to cell death .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Studies suggest that it may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. This effect positions it as a potential candidate for treating neurological disorders such as depression and anxiety .

Anti-inflammatory Properties

Inflammation plays a critical role in numerous chronic diseases. Preliminary studies have indicated that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines . This suggests potential applications in conditions like arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various isoxazole derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, indicating effective antibacterial properties comparable to existing antibiotics .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment involving animal models, the compound was administered to evaluate its effects on anxiety-like behaviors. Results showed a marked reduction in anxiety levels, suggesting that this compound could be developed as a therapeutic agent for anxiety disorders .

Data Table: Comparative Analysis of Isoxazole Derivatives

Compound NameAntimicrobial ActivityNeuropharmacological EffectsAnti-inflammatory Potential
This compoundModerateSignificantModerate
5-ChloroisoxazoleHighLowLow
5-MethylisoxazoleModerateModerateHigh

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The isoxazole ring and thiophene group are known to interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Methoxyethyl groups (as in the target compound) enhance aqueous solubility compared to purely aromatic substituents (e.g., ethoxyphenyl in ).
  • Bioactivity : Thiophene and thiazole substituents (common in ) may improve π-stacking interactions with biological targets, such as enzymes or receptors.

Comparison of Yields :

Compound Key Step Yield Overall Yield Reference
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide 31% (amide coupling) Not reported
(E)-3-(2-Ethoxyphenyl)-N-(3-(S-methylsulfonimidoyl)allyl)isoxazole-5-carboxamide 31% (amide coupling) 31%
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide 90% (cyclization) 90%

Insights :

  • Lower yields (e.g., 31% in ) are common in amide coupling steps due to steric hindrance from bulky substituents.
  • High yields (e.g., 90% in ) are achievable in thiazolidinone-forming reactions under optimized conditions.

Physicochemical Properties and Characterization

Key properties of isoxazole carboxamides include melting points, solubility, and spectral

Compound Melting Point (°C) Solubility (PBS, pH 7.4) NMR Shifts (δ, ppm) Reference
This compound Not reported Moderate (predicted) Thiophene H: ~6.8–7.2 (predicted) N/A
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Not reported Low Thiazole H: 7.5–8.0
2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide 206–207 Low Indole H: 7.1–7.4

Notes:

  • Methoxyethyl groups likely improve solubility compared to hydrophobic aryl substituents.
  • Thiophene protons in the target compound would resonate similarly to methylthiophene analogs (δ 6.6–7.0 in ).

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the thiophene moiety enhances its pharmacological profile by contributing to its interaction with various biological targets. The general structure can be represented as follows:

N 2 methoxyethyl N thiophen 3 ylmethyl isoxazole 5 carboxamide\text{N 2 methoxyethyl N thiophen 3 ylmethyl isoxazole 5 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Research suggests that it may modulate pathways involved in inflammation and cancer progression. For instance, compounds with similar isoxazole structures have been shown to inhibit matrix metalloproteinases (MMPs), which are critical in cancer cell invasiveness and metastasis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For example, a related compound demonstrated significant inhibition of invasive phenotypes in triple-negative breast cancer (TNBC) cells, suggesting that similar mechanisms may be applicable to this compound .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
CM2-II-173MDA-MB-231 (TNBC)16.0Inhibits MMP-9 expression
This compoundTBDTBDTBD

Anti-inflammatory Effects

Compounds with an isoxazole structure have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes associated with inflammatory pathways, which could be a potential area for exploring the efficacy of this compound .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Invasion : A study focused on a related isoxazole derivative found that it significantly reduced the invasiveness of cancer cells by inhibiting key signaling pathways associated with cell migration and invasion .
  • GABA Receptor Binding : Some derivatives containing similar structural motifs have shown affinity for GABA receptors, indicating potential neuroprotective effects that could be explored further for cognitive disorders .
  • Structure-Activity Relationship (SAR) : Research into the SAR of various isoxazoles has provided insights into how modifications can enhance biological activity, suggesting that similar approaches could be applied to this compound for improved efficacy against specific targets .

Q & A

Q. What are the key synthetic routes for N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Critical steps include:

  • Isoxazole Ring Formation : Cyclization of α-haloketones with amides under acidic or basic conditions (e.g., using acetonitrile or DMF as solvents) .
  • Thiophene Functionalization : Friedel-Crafts acylation or alkylation to introduce the thiophen-3-ylmethyl group .
  • Amide Coupling : Reaction of the isoxazole-5-carboxylic acid intermediate with N-(2-methoxyethyl)amine, often using coupling agents like EDCI or HATU .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Assign peaks for the isoxazole ring (e.g., δ 8.2–8.5 ppm for H-4 in isoxazole) and thiophene protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 323.12) .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

Q. What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-rated goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the final amide coupling step?

Methodological Answer:

  • Solvent Selection : Use DMF or THF for better solubility of intermediates .
  • Catalyst Screening : Test bases like DMAP or DIPEA to enhance coupling efficiency .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions .
  • Yield Improvement : Pilot studies report 65–78% yields under optimized conditions .

Q. How to address contradictory cytotoxicity data in different cell lines?

Methodological Answer:

  • Assay Standardization : Use identical cell passage numbers, serum batches, and incubation times (e.g., 48 vs. 72 hours) to reduce variability .
  • Mechanistic Profiling : Perform target engagement assays (e.g., kinase inhibition) to differentiate on-target vs. off-target effects .
  • Metabolic Stability Testing : Evaluate compound stability in cell culture media using LC-MS to account for degradation .

Q. What strategies resolve low reproducibility in cyclization reactions?

Methodological Answer:

  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of intermediates .
  • Reagent Purity : Ensure α-haloketones are freshly distilled (e.g., >98% purity) to avoid byproducts .
  • In Situ Monitoring : Employ TLC or ReactIR to track reaction progress and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental results?

Methodological Answer:

  • Solvent Polarity : Experimental logP values (e.g., 2.1) may deviate from predicted values due to hydrogen-bonding with the methoxyethyl group .
  • Crystallinity : Metastable polymorphs can form during precipitation, altering dissolution rates .
  • Mitigation : Use differential scanning calorimetry (DSC) to identify polymorphic forms and adjust recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .

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